benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
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Overview
Description
Quinapril benzyl ester maleate is a chemical compound with the molecular formula C36H40N2O9 and a molecular weight of 644.71 g/mol . It is a derivative of quinapril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure . Quinapril benzyl ester maleate is used in the preparation of quinapril hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinapril benzyl ester maleate involves multiple steps. One method includes the conversion of quinapril benzyl ester maleate salt to quinapril benzyl ester. This process involves dissolving the residue of quinapril benzyl ester in ethanol, followed by the addition of 10% palladium on carbon (Pd/C) and tertiary butyl amine .
Industrial Production Methods
Industrial production methods for quinapril benzyl ester maleate are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinapril benzyl ester maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving quinapril benzyl ester maleate include palladium on carbon (Pd/C) and tertiary butyl amine . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major product formed from the reactions involving quinapril benzyl ester maleate is quinapril hydrochloride .
Scientific Research Applications
Quinapril benzyl ester maleate has several scientific research applications, including:
Mechanism of Action
Quinapril benzyl ester maleate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure . By inhibiting ACE, quinapril benzyl ester maleate reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Enalapril maleate: Another ACE inhibitor used in the treatment of hypertension and heart failure.
Lisinopril: An ACE inhibitor with similar applications in the treatment of hypertension and heart failure.
Ramipril: Another ACE inhibitor used for similar medical conditions.
Uniqueness
Quinapril benzyl ester maleate is unique in its specific chemical structure, which allows it to be used in the preparation of quinapril hydrochloride . Its stability and efficacy in inhibiting ACE make it a valuable compound in both research and pharmaceutical applications .
Properties
IUPAC Name |
benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUEGBLZLHHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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